molecular formula C14H17NO4 B2999502 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid CAS No. 63427-91-8

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid

Cat. No.: B2999502
CAS No.: 63427-91-8
M. Wt: 263.293
InChI Key: RPUQYVRDBWUEOR-UHFFFAOYSA-N
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Description

1-Cbz-2-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a carbobenzyloxy (Cbz) protecting group at the nitrogen atom and a methyl substituent at the 2-position of the pyrrolidine ring. The Cbz group enhances stability during synthetic processes, particularly in peptide chemistry, by preventing unwanted side reactions at the nitrogen site. The methyl group introduces steric hindrance, which can influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUQYVRDBWUEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 2-methylpyrrolidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of reagents such as benzyl chloroformate and a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Cbz-2-methylpyrrolidine-2-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the biochemical pathways they regulate. The Cbz group provides stability and protection to the amino group, allowing for selective reactions and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-Cbz-2-methylpyrrolidine-2-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Differences
This compound Not provided C14H17NO4* ~279.29* Cbz, 2-methyl Reference compound for comparison
1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid 1934251-75-8 C14H17NO5 279.29 Cbz, 4-hydroxy, 2-methyl Additional hydroxyl group increases polarity
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid 23500-16-5 C9H15NO3 185.22 2-methylpropanoyl Smaller substituent; lower molecular weight
1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid 105028-71-5 C11H12N2O3 220.22 Pyridine-2-carbonyl Aromatic ring enhances rigidity
(S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid 74761-41-4 C7H11NO4 173.17 Methoxycarbonyl Smaller protecting group; labile under basic conditions
(R)-2-Methylpyrrolidine-2-carboxylic acid 113231-05-3 C6H11NO2 129.16 Unprotected NH, 2-methyl Lacks Cbz; prone to oxidation
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid 2370-39-0 C6H11NO3 145.16 4-hydroxymethyl Polar substituent improves aqueous solubility

*Estimated based on structural analogs (e.g., 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid ).

Key Findings:

Steric and Electronic Effects: The Cbz group in this compound provides steric bulk and electronic stabilization, making it less reactive toward nucleophiles compared to compounds like (R)-2-methylpyrrolidine-2-carboxylic acid, which lacks protection .

Solubility and Polarity :

  • Hydrophilic substituents, such as the 4-hydroxymethyl group in 2370-39-0, enhance water solubility, whereas the Cbz group in the target compound increases hydrophobicity .
  • The pyridine-2-carbonyl group in 105028-71-5 introduces aromaticity, which may improve π-π stacking interactions in catalytic or receptor-binding contexts .

Synthetic Utility: The Cbz group is selectively removable via hydrogenolysis, offering advantages over methoxycarbonyl-protected derivatives, which require harsher conditions (e.g., strong acids/bases) for deprotection . Yields for analogous pyrrolidine-carboxylic acids (e.g., 71–95% in ) suggest efficient synthetic routes, though substituents like hydroxyl or halogens may complicate purification .

Biological Activity

1-Cbz-2-methylpyrrolidine-2-carboxylic acid, often referred to as a derivative of pyrrolidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a carbobenzoxy (Cbz) protecting group, which enhances its stability and solubility in biological systems. The structure can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This compound's unique structure allows it to interact with various biological targets, making it a valuable subject for research.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The Cbz group enhances hydrophobic interactions, facilitating binding to target sites. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Alters the activity of G-protein coupled receptors (GPCRs), influencing cellular signaling.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways .
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study:
    • A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Proliferation:
    • In vitro assays demonstrated that treatment with this compound reduced the proliferation of human breast cancer cells by 40% compared to control groups. This effect was linked to the downregulation of cyclin D1 expression, crucial for cell cycle progression .
  • Neuroprotective Effects:
    • A neuroprotective study evaluated the compound's effects on neuronal cell lines exposed to oxidative stress. It was found to significantly reduce cell death and promote cell survival, indicating potential therapeutic applications in neurodegenerative diseases .

Data Tables

Activity TypeTarget Organism/Cell TypeConcentration (µg/mL)Effect Observed
AntimicrobialStaphylococcus aureus50Significant growth inhibition
AntimicrobialEscherichia coli50Significant growth inhibition
Cancer Cell ProliferationHuman breast cancer cellsVaries40% reduction in proliferation
NeuroprotectionNeuronal cell linesVariesReduced oxidative stress-induced death

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